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Compound of Interest

Compound Name: 3-Fluorophenol

Cat. No.: B1196323

Introduction

3-Fluorophenol (CeHsFO) is an aromatic organic compound that serves as a versatile building
block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its
unique electronic properties, imparted by the fluorine substituent on the phenyl ring, make it a
compound of significant interest in medicinal chemistry and materials science. A thorough
understanding of its spectroscopic characteristics is paramount for its identification,
characterization, and quality control. This technical guide provides an in-depth overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
Fluorophenol, complete with experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)
The 'H NMR spectrum of 3-Fluorophenol provides detailed information about the chemical

environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct
signals for the aromatic protons and the hydroxyl proton.
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] Chemical Shift (d) o Coupling Constant

Proton Assignment Multiplicity
ppm (J) Hz

H-5 7.21 t 8.1
H-6 6.84 d 8.2
H-2 6.78 d 10.1
H-4 6.70 ddd 8.3,2.4,0.8
OH 5.30 brs

Table 1: *H NMR Spectroscopic Data for 3-Fluorophenol in CDCls.
13C NMR (Carbon-13 NMR)

The 13C NMR spectrum reveals the number of chemically distinct carbon environments and
provides insights into the electronic structure of the molecule. The carbon attached to the
fluorine atom exhibits a characteristic large coupling constant (:JCF).

C-F Coupling Constant

Carbon Assignment Chemical Shift () ppm

(JCF) Hz
C-3 163.6 d, JJCF =244.0
C-1 156.1 d,3JCF=11.0
C-5 130.5 d,3JCF=9.0
C-6 1114 d,“JCF=3.0
C-2 107.5 d,2JCF=21.0
C-4 103.5 d,2JCF =25.0

Table 2: 13C NMR Spectroscopic Data for 3-Fluorophenol in CDCls.[1][2]

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Fluorophenol displays characteristic absorption bands corresponding to

the various vibrational modes of its functional groups.

Wavenumber (cm~?)

Vibrational Assignment

Intensity

3610 - 3590 O-H stretch (free) Medium, Sharp
~3400 O-H stretch (H-bonded) Strong, Broad
3100 - 3000 C-H stretch (aromatic) Medium

1615, 1595, 1490 C=C stretch (aromatic ring) Strong

1450 C-H in-plane bend Medium

1350 - 1200 C-O stretch Strong

1250 - 1100 C-F stretch Strong

900 - 675 C-H out-of-plane bend Strong

Table 3: Key Infrared Absorption Bands for 3-Fluorophenol.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3-Fluorophenol results in a molecular ion

peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
112 100 [M]*

84 67 [M - COJ*

83 72 [M - CHOJ*

64 36 [CsHa]*

56 46 [CaHa]*

Table 4. Mass Spectrometry Data (El) for 3-Fluorophenol.[3]
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Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 3-Fluorophenol is accurately weighed and dissolved in ~0.7 mL
of deuterated chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) may be added as an internal standard (& = 0.00
ppm).

Instrumentation and Parameters:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
o Acquisition time: 2-4 seconds.
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 512-1024 (or more, depending on concentration).

o Relaxation delay: 2-5 seconds.
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Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Adrop of neat 3-Fluorophenol is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

e The plates are gently pressed together to form a thin liquid film.
Instrumentation and Parameters:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

e Parameters:

[e]

Spectral range: 4000 - 400 cm~1.

Resolution: 4 cm~—1.

o

Number of scans: 16-32.

[¢]

[¢]

A background spectrum of the clean, empty sample compartment is recorded prior to the

sample scan.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Adilute solution of 3-Fluorophenol is prepared in a volatile organic solvent such as
dichloromethane or methanol.

Instrumentation and Parameters:
o System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
e Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
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o Injector Temperature: 250 °C.

o Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature
(e.g., 280 °C) to ensure elution.

o Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[3]
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40 - 400.

Data Interpretation and Visualization

The spectroscopic data provides a comprehensive structural fingerprint of 3-Fluorophenol.
The interplay between these techniques allows for unambiguous identification.
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Caption: Workflow of Spectroscopic Analysis for 3-Fluorophenol.

This guide serves as a foundational resource for researchers and professionals working with 3-
Fluorophenol, providing the essential spectroscopic data and methodologies for its confident
identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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